![molecular formula C25H28O4 B15087487 Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- CAS No. 61093-48-9](/img/structure/B15087487.png)
Furan, 2,2'-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]-: is a complex organic compound characterized by its unique structure, which includes multiple furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- typically involves the reaction of furan derivatives under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce furan derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated compounds .
Applications De Recherche Scientifique
Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- include:
- Furan, 2,2’-(1-methylethylidene)bis[5-methyl-]
- Furan, 2,2’-(1-phenylethylidene)bis[5-methyl-]
- Furan, 2,5-bis[(1-methylethoxy)methyl]-
Uniqueness
What sets Furan, 2,2’-(1-methylethylidene)bis[5-[1-(2-furanyl)-1-methylethyl]- apart from these similar compounds is its unique structure, which includes multiple furan rings and specific functional groups.
Propriétés
Numéro CAS |
61093-48-9 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-[2-(furan-2-yl)propan-2-yl]-5-[2-[5-[2-(furan-2-yl)propan-2-yl]furan-2-yl]propan-2-yl]furan |
InChI |
InChI=1S/C25H28O4/c1-23(2,17-9-7-15-26-17)19-11-13-21(28-19)25(5,6)22-14-12-20(29-22)24(3,4)18-10-8-16-27-18/h7-16H,1-6H3 |
Clé InChI |
QFNIDNWVIXSVAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CO1)C2=CC=C(O2)C(C)(C)C3=CC=C(O3)C(C)(C)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


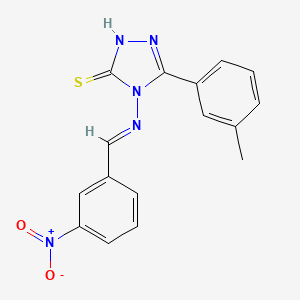
![6-imino-7-(3-methoxypropyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087425.png)
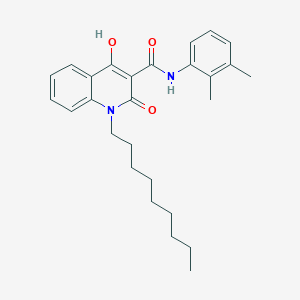
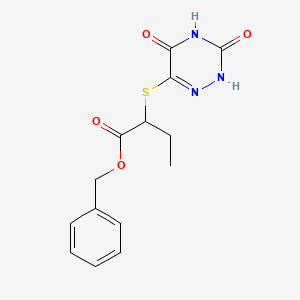
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(3-nitropyridin-2-yl)sulfanyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B15087449.png)
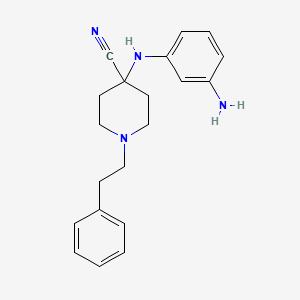
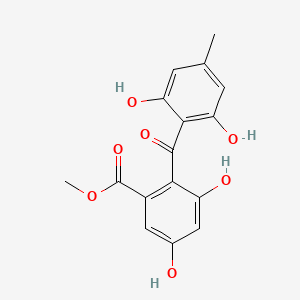
![10-(4-biphenylyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B15087460.png)
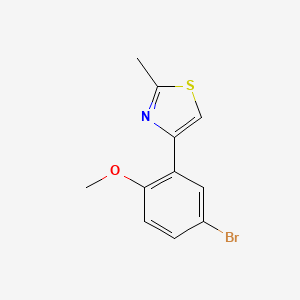
![7,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15087474.png)
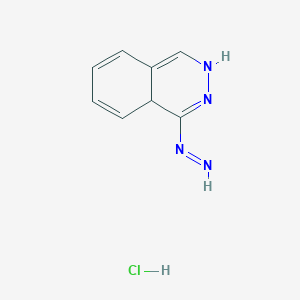

![ethyl (2E)-5-(2-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15087501.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15087507.png)
